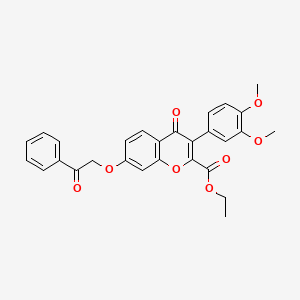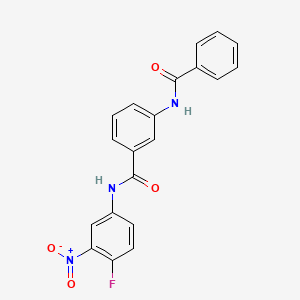![molecular formula C20H14N4O4S B3539344 [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3539344.png)
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone
Overview
Description
[5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with hydrazine.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol onto the triazole ring.
Incorporation of the Nitrophenyl Group: The final step involves the acylation of the triazole intermediate with a nitrophenyl acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogenation with a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone has potential applications as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, and the compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, for example, is known to bind to metal ions, which could be relevant in enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
What sets [5-Benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone apart is its combination of functional groups, which imparts unique chemical reactivity and potential bioactivity. The presence of the triazole ring, in particular, is significant due to its known bioactive properties.
Properties
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-19(15-8-10-16(11-9-15)24(26)27)23-20(29-13-14-5-2-1-3-6-14)21-18(22-23)17-7-4-12-28-17/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPIYAVJXHIHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromo-4,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3539266.png)
![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3539273.png)
![4-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3539284.png)
![4-morpholin-4-yl-4-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3539291.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B3539301.png)

![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3539323.png)
![1-[3-ACETYL-1-(4-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B3539328.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3539333.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3539341.png)
![5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3539366.png)

